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Abstract
Acriflavine is a versatile fluorescent dye widely recognized for its application in the quantitative

analysis of DNA. As a nucleic acid intercalator, its fluorescence is significantly enhanced upon

binding to DNA, making it a valuable tool for various research and drug development

applications, particularly in the analysis of cellular DNA content and cell cycle distribution. This

document provides detailed protocols for the use of Acriflavine in DNA analysis and discusses

its suitability for the dual analysis of proteins.

Principle of DNA Analysis with Acriflavine
Acriflavine is a metachromatic dye belonging to the acridine family. Its planar aromatic

structure allows it to intercalate between the base pairs of double-stranded DNA.[1] This

intercalation process results in a significant increase in the dye's fluorescence quantum yield.

The intensity of the fluorescence emission is directly proportional to the amount of DNA

present, allowing for quantitative analysis. This property is extensively utilized in techniques like

flow cytometry and fluorescence microscopy to determine cellular DNA content and analyze

cell cycle phases (G0/G1, S, G2/M).[2][3]
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Principle of Acriflavine-DNA Intercalation and Fluorescence.

Quantitative Data: Spectral Properties of Acriflavine
The fluorescence emission of Acriflavine undergoes a spectral shift and an increase in

intensity upon binding to DNA. The precise wavelengths can vary depending on the solvent

and instrumental setup.

State of Acriflavine
Excitation Maxima

(nm)

Emission Maximum

(nm)
Reference

Free in solution ~265, ~451 ~512 [1][4]

Bound to DNA ~304, ~465 ~502 [3]

Experimental Protocol: Cell Cycle Analysis by Flow
Cytometry
This protocol details the staining of mammalian cells with Acriflavine for the analysis of DNA

content.

A. Materials
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Acriflavine powder (Sigma-Aldrich or equivalent)

Phosphate-Buffered Saline (PBS), pH 7.4

Ethanol, 70% (chilled at -20°C)

RNase A solution (100 µg/mL in PBS)

Acriflavine Staining Solution (1-5 µg/mL in PBS)

Cell culture medium

Centrifuge tubes (15 mL)

Flow cytometer

B. Cell Preparation

Harvest cells (approximately 1 x 10⁶ cells per sample) from culture. For adherent cells, use

trypsinization and neutralize with serum-containing medium.

Transfer the cell suspension to a 15 mL centrifuge tube.

Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

Wash the cell pellet by resuspending in 5 mL of cold PBS, then repeat the centrifugation.

Discard the supernatant.

C. Fixation

Gently resuspend the cell pellet in 1 mL of cold PBS.

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

This prevents cell clumping.

Incubate the cells for at least 30 minutes at 4°C for fixation. For longer storage, cells can be

kept at -20°C for several weeks.

D. Staining

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b7771538?utm_src=pdf-body
https://www.benchchem.com/product/b7771538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

Wash the cells with 5 mL of PBS and centrifuge again. Discard the supernatant.

Resuspend the cell pellet in 1 mL of RNase A solution (100 µg/mL).

Incubate for 30 minutes at 37°C to ensure only DNA is stained.

Add 1 mL of Acriflavine Staining Solution (final concentration 1-5 µg/mL) to the cell

suspension.

Incubate for 15-30 minutes at room temperature, protected from light.

E. Flow Cytometry Analysis

Analyze the stained cells on a flow cytometer.

Use a 488 nm laser for excitation and collect the emission signal using a filter appropriate for

green/yellow fluorescence (e.g., 530/30 nm bandpass filter).

Collect data for at least 10,000 events per sample.

Gate the cell population to exclude debris and doublets.

Generate a histogram of fluorescence intensity to visualize the cell cycle distribution (G0/G1,

S, and G2/M peaks).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b7771538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cell Culture (1x10^6 cells)

1. Harvest & Wash Cells
(PBS, 300g, 5 min)

2. Fixation
(Cold 70% Ethanol, >30 min at 4°C)

3. Wash Cells
(PBS, 500g, 5 min)

4. RNase A Treatment
(100 µg/mL, 30 min at 37°C)

5. Acriflavine Staining
(1-5 µg/mL, 15-30 min, RT, dark)

6. Flow Cytometry Analysis
(Ex: 488nm, Em: ~530nm)

End: Cell Cycle Histogram

Click to download full resolution via product page

Experimental Workflow for DNA Staining with Acriflavine.

Applications in Research and Drug Development
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Cell Cycle Analysis: A primary application is the study of cell cycle progression. Many anti-

cancer drugs function by inducing cell cycle arrest. Acriflavine staining can be used in high-

throughput screens to identify compounds that alter the cell cycle distribution of cancer cells.

[5]

Apoptosis Detection: Sub-G1 peaks in a DNA content histogram can indicate apoptotic cells

with fragmented DNA, providing a method to screen for apoptosis-inducing agents.

DNA Damage Response: Acriflavine is also known to interact with components of the DNA

damage response pathway, such as DNA-PKcs, making it a tool for studying these

processes.[6]

Discussion on Dual Protein and DNA Analysis with
Acriflavine
The simultaneous staining and quantification of both total protein and DNA content is a

powerful tool in cell biology, providing insights into cell size, metabolic state, and cell cycle

progression. While Acriflavine is an excellent stain for DNA, its use for the quantitative

analysis of total protein is not an established or validated method.

Limitations of Acriflavine for Protein Staining:

Lack of Binding Specificity: There is no significant body of evidence demonstrating that

Acriflavine binds to the general protein population in a stoichiometric manner that would

allow for quantitative analysis via fluorescence. In fact, some studies indicate that certain

Acriflavine complexes do not bind to proteins.[7]

Fluorescence Mechanism: The fluorescence enhancement of Acriflavine is mechanistically

linked to the specific environment created by intercalation into the DNA double helix. A

similar generic interaction with proteins that results in a predictable and proportional

fluorescence signal has not been described.

Interaction with Specific Residues: While some acridine dyes can interact with proteins and

quench the intrinsic fluorescence of tryptophan residues, this is a distinct phenomenon.[8] It

does not provide a mechanism for the dye itself to become fluorescent in proportion to the

total protein mass.
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Conclusion on Dual Analysis: Based on current scientific literature, Acriflavine is not

recommended as a single dye for the dual fluorescence analysis of both DNA and total protein

content. Its utility is specific and well-characterized for nucleic acids.

Alternative Approaches for Dual DNA and Protein
Analysis
For researchers requiring simultaneous measurement of DNA and protein, a dual-staining

approach using two different dyes with distinct spectral properties is the standard and

recommended method. This is routinely performed in flow cytometry.

Common Dye Combinations:

Target Dye Example
Common
Excitation Laser

Common Emission
Filter

DNA DAPI UV (e.g., 355 nm) Blue (e.g., 450/50 nm)

Propidium Iodide (PI) Blue (e.g., 488 nm) Red (e.g., 610/20 nm)

Total Protein
FITC (Fluorescein

isothiocyanate)
Blue (e.g., 488 nm)

Green (e.g., 530/30

nm)

Amine-reactive dyes

(e.g., Pacific Blue™)
Violet (e.g., 405 nm) Blue (e.g., 450/50 nm)

In such a protocol, cells are first fixed and permeabilized, then stained with an amine-reactive

dye that covalently binds to all proteins. Subsequently, the cells are treated with RNase and

stained with a DNA-specific dye like DAPI or PI. The two distinct fluorescence signals can then

be measured simultaneously in different channels of a flow cytometer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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